molecular formula C13H19NO2 B2401367 2-amino-1-(3-cyclopentyloxyphenyl)ethanol CAS No. 1181576-31-7

2-amino-1-(3-cyclopentyloxyphenyl)ethanol

Cat. No.: B2401367
CAS No.: 1181576-31-7
M. Wt: 221.3
InChI Key: LFLUNKAKVJZCAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3-cyclopentyloxyphenyl)ethanol typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-amino-1-(3-cyclopentyloxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-amino-1-(3-cyclopentyloxyphenyl)ethanol involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-amino-1-(3-cyclopentyloxyphenyl)ethanol is unique due to its cyclopentyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-amino-1-(3-cyclopentyloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUNKAKVJZCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181576-31-7
Record name 2-amino-1-(3-cyclopentyloxyphenyl)ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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